molecular formula C12H19NO B8438043 N-ethoxyethyl-N-methylbenzylamine

N-ethoxyethyl-N-methylbenzylamine

Cat. No.: B8438043
M. Wt: 193.28 g/mol
InChI Key: KATSCYNVRMCXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethoxyethyl-N-methylbenzylamine is a chemical compound of interest in organic and medicinal chemistry research. A structurally similar compound, N-methoxyethyl-N-methylbenzylamine (CID 21843648), has been identified in scientific databases . Compounds within this class of tertiary amines often serve as key intermediates or building blocks in synthetic organic chemistry. They are frequently utilized in the development of more complex molecular structures, such as in the synthesis of tertiary amines through double Mannich reactions or other aminoalkylation processes . Another common application for related benzylamine compounds is in catalytic deaminative coupling reactions, which provide a method for the chemoselective synthesis of secondary amines—a valuable transformation in pharmaceutical and materials science research . Researchers value these amines for their potential role in constructing nitrogen-containing scaffolds. As a tertiary amine, the mechanism of action for this class of molecules in reactions typically involves acting as an electrophile or participating in catalyst-mediated bond activation. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments before handling. Specific physical, chemical, and spectroscopic data for this compound should be confirmed from analytical certificates prior to use.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-benzyl-2-ethoxy-N-methylethanamine

InChI

InChI=1S/C12H19NO/c1-3-14-10-9-13(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3

InChI Key

KATSCYNVRMCXQP-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(C)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Benzylamine Derivatives

Compound Name Substituents on Nitrogen Key Functional Groups Molecular Formula Molecular Weight (g/mol)
N-Ethoxyethyl-N-methylbenzylamine* Methyl, ethoxyethyl Aromatic, ether C₁₂H₁₉NO 193.29
N-Methylbenzylamine Methyl Aromatic C₈H₁₁N 121.18
N,N-Diethylbenzenemethanamine Two ethyl groups Aromatic C₁₁H₁₇N 163.26
N-(2-Acetoxyethyl)-N-benzylamine Acetoxyethyl Aromatic, ester C₁₂H₁₇NO₂ 207.27
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine Ethylbenzyl, methoxyphenylethyl Aromatic, ether C₁₈H₂₃NO 269.38

Note: *Theoretical values for this compound are calculated based on structural analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water) Key Spectral Data (NMR, MS)
N-Methylbenzylamine - 181–183 Slightly soluble 1H NMR (CDCl₃): δ 2.42 (s, 3H, CH₃), 3.76 (s, 2H, CH₂), 7.26–7.34 (m, 5H, Ar-H)
N-(2-Acetoxyethyl)-N-benzylamine Liquid - Low 1H NMR (CDCl₃): δ 2.06 (s, 3H, OAc), 3.58–3.65 (m, 4H, CH₂), 7.28–7.36 (m, 5H, Ar-H)
N-Ethylbenzamide 70.5 317 Low IR: 1650 cm⁻¹ (C=O stretch)
N-Nitrosomethylethylamine - - - ESI–MS: m/z 104 [M+H]⁺

Key observations:

  • Solubility : Ether-containing derivatives (e.g., ethoxyethyl, methoxyethyl) exhibit higher polarity and better solubility in organic solvents compared to purely aliphatic substituents .
  • Thermal Stability : Esters (e.g., acetoxyethyl) may decompose at lower temperatures than ethers due to labile ester linkages .

Table 3: Hazard Classification and Handling

Compound Name Health Hazards Precautionary Measures Regulatory Status
4-N-Hexylbenzylamine Not classified Avoid inhalation (P261, P262) EC/CLP compliant
N-Benzyl-N-ethylaniline >98% purity Use in well-ventilated areas TCI America
N-Nitrosomethylethylamine Carcinogenic Handle with extreme caution IARC listed

This compound is expected to have moderate toxicity, similar to other tertiary amines. However, nitrosamine derivatives (e.g., N-Nitrosomethylethylamine) are highly carcinogenic and require stringent controls .

Q & A

Q. Basic

  • Hazards: Acute toxicity (oral, dermal); irritant to eyes/skin .
  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What reaction mechanisms govern the oxidation and reduction pathways of this compound?

Q. Advanced

  • Oxidation:
    • With KMnO₄/CrO₃: Cleavage of the ethoxyethyl group yields benzaldehyde or benzoic acid .
    • Competing pathways may produce nitroso intermediates under strong acidic conditions.
  • Reduction:
    • LiAlH₄ reduces the amine to a primary amine (N-methylbenzylamine) .

Experimental Design Tips:

  • Use deuterated solvents (e.g., CDCl₃) for in-situ NMR monitoring of intermediates.
  • Quench reactions with aqueous NaHSO₃ to stabilize sensitive products.

How can researchers resolve contradictions in reported oxidation products of this compound?

Advanced
Discrepancies (e.g., aldehyde vs. carboxylic acid products) arise from:

  • Variable reaction conditions (pH, temperature, oxidizer strength).
  • Impurities in starting materials or solvents.

Methodological Resolution:

Comparative Analysis: Replicate studies using identical conditions and high-purity reagents.

Spectroscopic Validation: Use GC-MS or IR to confirm functional groups in products .

Computational Modeling: Predict thermodynamic favorability of pathways via DFT calculations .

What role does this compound play in coordination chemistry, and how can ligand-metal complexes be characterized?

Q. Advanced

  • Application: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to its N,O-donor sites .
  • Synthesis of Complexes:
    • React the ligand with metal salts (e.g., CuCl₂) in ethanol under reflux.
    • Isolate complexes via solvent evaporation and recrystallization.

Characterization Techniques:

  • Single-Crystal XRD: Resolve metal-ligand coordination geometry.
  • UV-Vis Spectroscopy: Identify d-d transitions in metal centers.

How does the stability of this compound vary under different pH and temperature conditions?

Q. Advanced

  • Acidic Conditions (pH < 3): Rapid hydrolysis of the ethoxyethyl group occurs, forming benzyl alcohol derivatives .
  • Alkaline Conditions (pH > 10): Stable but may undergo nucleophilic substitution at elevated temperatures.

Experimental Protocol for Stability Testing:

Prepare buffered solutions (pH 2–12).

Incubate the compound at 25°C and 60°C.

Analyze degradation products via HPLC-MS .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Advanced

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 (ethoxy CH₃), δ 3.5–3.7 (N-CH₂) .
    • ¹³C NMR: Confirm N-methyl (δ 35–40 ppm) and ethoxy (δ 65–70 ppm) groups.
  • Mass Spectrometry: ESI-MS for molecular ion detection (m/z 179.26) .

Quality Control:

  • Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

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